

"2-(1-Chloroethyl)-1,3-difluorobenzene" solubility

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Compound of Interest

Compound Name: 2-(1-Chloroethyl)-1,3-difluorobenzene

CAS No.: 87327-66-0

Cat. No.: B3430968

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An In-Depth Technical Guide to the Solubility of **2-(1-Chloroethyl)-1,3-difluorobenzene**

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its behavior in both chemical and biological systems. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's solubility is paramount for reaction optimization, formulation design, and predicting pharmacokinetic profiles. This guide focuses on **2-(1-Chloroethyl)-1,3-difluorobenzene**, a halogenated aromatic compound for which specific solubility data is not readily available in public literature.

This document circumvents the data gap by providing a robust framework for both predicting and experimentally determining the solubility of this compound. We will begin by analyzing its molecular structure to make qualitative solubility predictions. Subsequently, this guide will delve into the theoretical underpinnings of computational solubility prediction models. The core of this whitepaper is a set of detailed, field-proven experimental protocols, designed to yield reliable and reproducible solubility data. By synthesizing predictive insights with rigorous experimental

methodology, this guide empowers researchers to build a comprehensive solubility profile for **2-(1-Chloroethyl)-1,3-difluorobenzene** and similarly novel compounds.

Molecular Profile of 2-(1-Chloroethyl)-1,3-difluorobenzene

Understanding a molecule's structure is the first step in predicting its physical behavior. The key to anticipating the solubility of **2-(1-Chloroethyl)-1,3-difluorobenzene** lies in deconstructing its constituent parts.

The molecule consists of a 1,3-difluorobenzene ring, which is inherently aromatic and lipophilic ("fat-loving"). The two fluorine atoms increase the molecule's polarity but also contribute to its chemical stability. Attached to this ring is a 1-chloroethyl group. This aliphatic side-chain further enhances the compound's non-polar character and molecular weight.

Based on this structure, we can make a strong qualitative prediction: the compound will exhibit poor solubility in aqueous solutions and high solubility in common organic solvents. This is consistent with the general principle of "like dissolves like," where non-polar solutes dissolve best in non-polar solvents. The predicted partition coefficient (XlogP) of 2.9 further supports this, indicating a strong preference for a lipophilic environment over an aqueous one.^[1]

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClF ₂	PubChem ^[1]
Molecular Weight	176.59 g/mol	PubChem
InChIKey	HHKQNNWJZXDJBH-UHFFFAOYSA-N	PubChem ^[1]
Predicted XlogP	2.9	PubChem ^[1]
Appearance (Predicted)	Liquid	Inferred from similar compounds

Predictive Frameworks for Solubility Assessment

While qualitative assessment is useful, quantitative prediction offers a more refined starting point for experimental design. Modern computational chemistry provides powerful tools for estimating solubility.[2]

Quantitative Structure-Property Relationship (QSPR)

Models

QSPR models are built on the principle that a molecule's structural features (descriptors) can be mathematically correlated with its physical properties. Machine learning algorithms, such as lightGBM, Support Vector Machines (SVM), and Deep Neural Networks (DNN), are trained on large datasets of compounds with known experimental solubilities to build these predictive models.[3][4][5] For a novel compound like **2-(1-Chloroethyl)-1,3-difluorobenzene**, its molecular fingerprints can be fed into these models to generate an estimated solubility value in various organic solvents. The accuracy of these models can approach the inherent noise of experimental data, making them invaluable for rapid solvent screening.[4][5]

Thermodynamics-Based Models

Methods like COSMO-RS and UNIFAC operate on a more fundamental level.[3] They calculate solubility from first principles, considering factors like the solute's lattice energy and the energy of solvation. These models provide deep physical insight into the dissolution process but can be more computationally intensive.[6]

The convergence of predictions from both QSPR and thermodynamic models can provide a high degree of confidence in the likely solubility profile of a compound before any wet lab experimentation is undertaken.

Experimental Determination of Solubility: A Practical Guide

Experimental validation is the gold standard for determining solubility. The following sections provide a comprehensive workflow, from initial safety considerations to precise quantitative measurement.

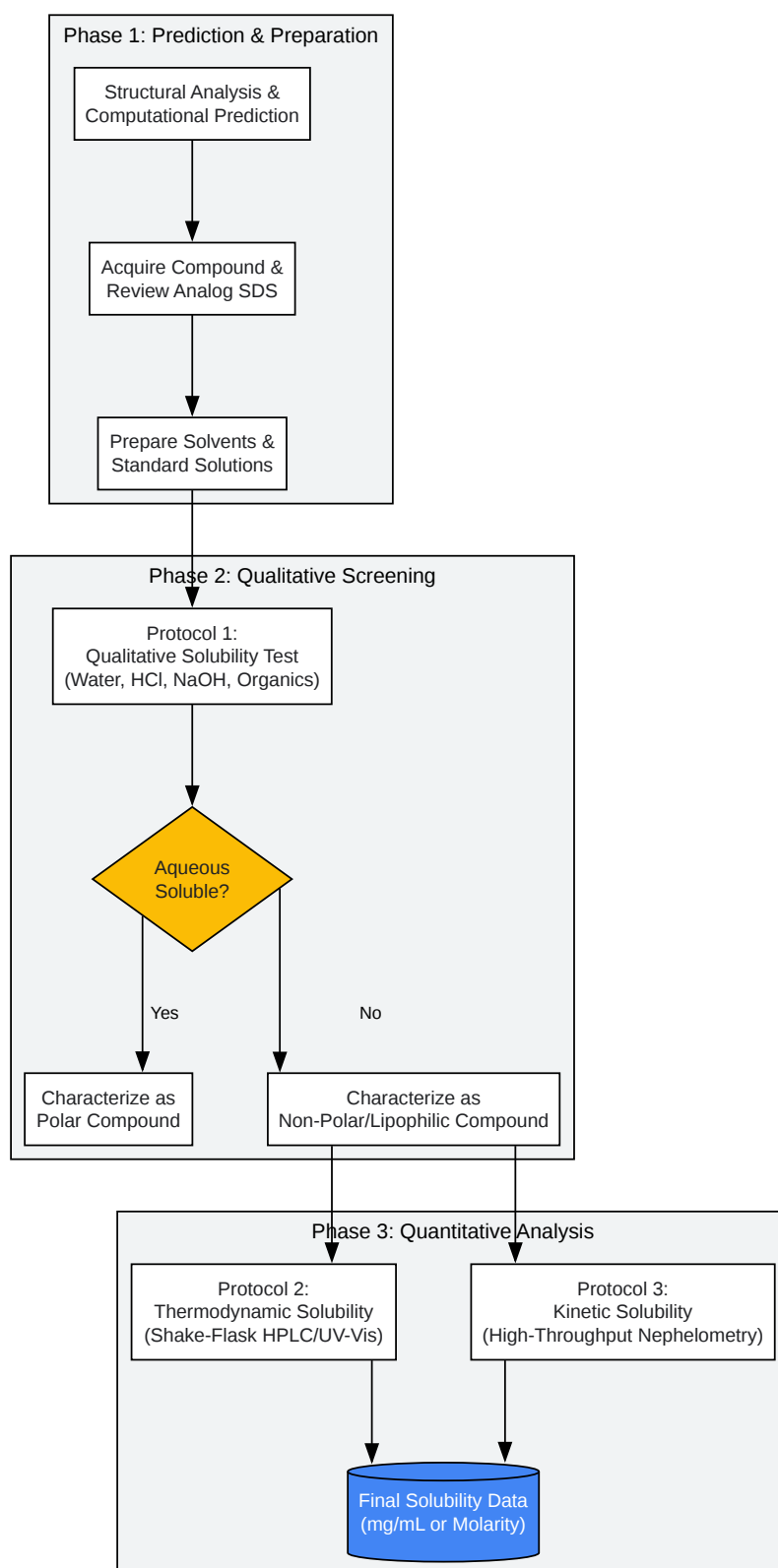
Safety First: Handling Halogenated Aromatic Compounds

While a specific Safety Data Sheet (SDS) for **2-(1-Chloroethyl)-1,3-difluorobenzene** is not available, data from structural analogs like 2-Chloro-1,3-difluorobenzene and other chlorinated/fluorinated benzenes dictate a cautious approach.^{[7][8][9]}

- **Handling:** Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Viton® or nitrile), safety goggles, and a lab coat.^{[10][11]}
- **Flammability:** Many halogenated aromatic compounds are flammable liquids.^{[7][12]} Keep away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.^{[7][10]}
- **Disposal:** Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

General Workflow for Solubility Determination

The following diagram outlines a logical progression for characterizing the solubility of a novel compound. This self-validating system begins with broad, qualitative tests to efficiently classify the compound and narrows down to precise, quantitative measurements.



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Caption: Workflow for solubility assessment of a novel compound.

Protocol 1: Qualitative Solubility Classification

This initial test provides rapid, valuable information about the compound's general polarity and whether it possesses any ionizable functional groups.[13][14]

Objective: To classify the compound's solubility in a range of polar, non-polar, acidic, and basic solvents.

Materials:

- **2-(1-Chloroethyl)-1,3-difluorobenzene**
- Small test tubes (13x100 mm)
- Vortex mixer
- Solvents: Deionized Water, 5% w/v Hydrochloric Acid (HCl), 5% w/v Sodium Hydroxide (NaOH), Ethanol, Acetone, Toluene, Dimethyl Sulfoxide (DMSO).

Procedure:

- Preparation: Add approximately 10-20 mg of the compound to separate, labeled test tubes.
- Solvent Addition: Add 1 mL of the first solvent (e.g., Deionized Water) to the corresponding test tube.
- Mixing: Vigorously vortex the test tube for 30-60 seconds.
- Observation: Visually inspect the mixture. A completely clear solution indicates solubility. The presence of undissolved solid or a cloudy suspension indicates insolubility or partial solubility.
- Documentation: Record the observation.
- Repeat: Repeat steps 2-5 for each solvent.

Interpretation of Results:

- Insoluble in Water, 5% HCl, 5% NaOH: Confirms the compound is neutral and non-polar.

- Soluble in Organic Solvents (Toluene, Acetone, etc.): Confirms lipophilic character.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This is the benchmark method for determining the equilibrium (thermodynamic) solubility of a compound. It measures the concentration of a saturated solution after it has been allowed to reach equilibrium.

Objective: To accurately quantify the solubility of the compound in a specific solvent (e.g., water or a buffer) at a controlled temperature.

Materials:

- Analytical balance
- Glass vials with PTFE-lined caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μm , PTFE for organic, PVDF for aqueous)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of **2-(1-Chloroethyl)-1,3-difluorobenzene** to a vial (e.g., 5-10 mg). The key is to ensure solid material will remain after equilibrium is reached.
- Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL of phosphate-buffered saline, pH 7.4).

- **Equilibration:** Seal the vial and place it on the orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake for 24-48 hours. A 24-hour period is typically sufficient for many compounds, but a time-course study may be needed to confirm equilibrium has been reached.
- **Phase Separation:** After equilibration, let the vial stand for at least 1 hour to allow undissolved solid to settle. Centrifuge the vial (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 μm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.
- **Dilution:** Accurately dilute the filtered sample with the mobile phase (for HPLC) or the pure solvent to a concentration that falls within the linear range of your calibration curve.
- **Quantification:** Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve prepared from the compound of known concentrations.
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the result in mg/mL or μM .

Conclusion

While direct experimental data for **2-(1-Chloroethyl)-1,3-difluorobenzene** is not yet prevalent in scientific literature, a robust solubility profile can be confidently established. Its molecular architecture strongly suggests a lipophilic nature, characterized by poor aqueous solubility and high solubility in organic media. This initial assessment can be refined using powerful computational QSPR and thermodynamic models.

Ultimately, the most authoritative data will be derived from meticulous experimental work. The protocols detailed in this guide, particularly the industry-standard Shake-Flask method, provide a clear and reliable pathway for researchers to quantify the thermodynamic solubility of this compound. By integrating predictive modeling with rigorous, self-validating experimental workflows, scientists can generate the precise solubility data needed to advance their research, whether in synthetic chemistry, materials science, or drug discovery.

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